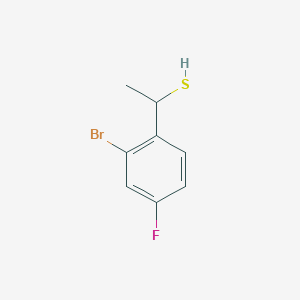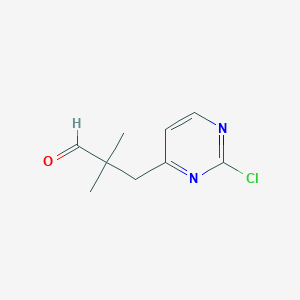![molecular formula C12H14N2O B13308655 [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a methyl group at the 3rd position of the pyrazole ring and another methyl group attached to the phenyl ring, along with a hydroxymethyl group at the 4th position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel catalyst, which provides a green, simple, and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic systems, such as the aforementioned 1,3-disulfonic acid imidazolium tetrachloroaluminate, suggests potential for industrial applications.
化学反応の分析
Types of Reactions
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with various molecular targets and pathways. For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
What sets [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxymethyl group at the 4th position of the pyrazole ring allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[3-methyl-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-12(6-9)14-7-11(8-15)10(2)13-14/h3-7,15H,8H2,1-2H3 |
InChIキー |
OSCLYSXMKMAUMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


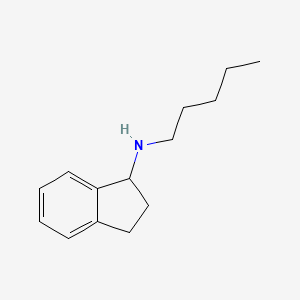
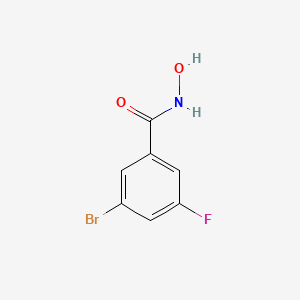
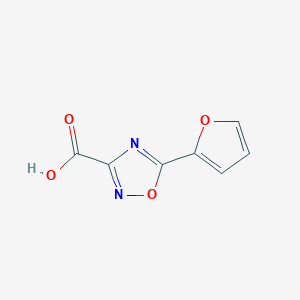
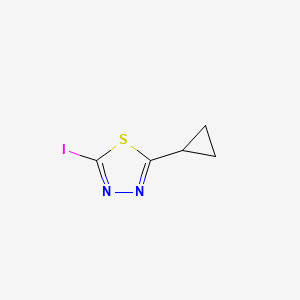
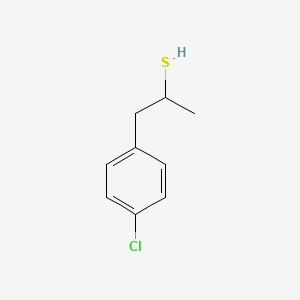
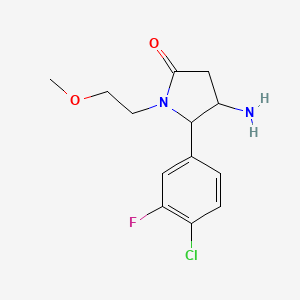
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)
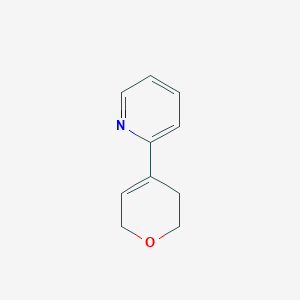

![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
